molecular formula C33H38N2O7 B13529005 rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans

rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans

Cat. No.: B13529005
M. Wt: 574.7 g/mol
InChI Key: RVTIGKRHGSPWMY-FGZHOGPDSA-N
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Description

rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl, fluorenylmethoxycarbonyl, and a furan ring. The presence of these groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclohexylamine derivative, which is then protected using tert-butoxycarbonyl (Boc) groups. The next step involves the introduction of the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the furan ring. The final step includes the coupling of these intermediates to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, would be essential to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans can undergo various types of chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form furan derivatives.
  • Reduction : The carbonyl groups can be reduced to alcohols.
  • Substitution : The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
  • Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
  • Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Potential applications in the study of enzyme-substrate interactions and protein modifications.
  • Medicine : Investigated for its potential as a drug candidate due to its unique structure and reactivity.
  • Industry : Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C33H38N2O7

Molecular Weight

574.7 g/mol

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-11-9-10-21(16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-14-7-5-12-24(26)25-13-6-8-15-27(25)29/h5-8,12-15,17,21-22,29H,9-11,16,18-19H2,1-4H3,(H,34,38)(H,36,37)/t21-,22-/m1/s1

InChI Key

RVTIGKRHGSPWMY-FGZHOGPDSA-N

Isomeric SMILES

CC1=C(C=C(O1)CN([C@@H]2CCC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

CC1=C(C=C(O1)CN(C2CCCC(C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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